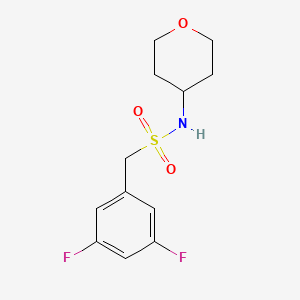![molecular formula C11H13F5N2O2 B2456554 Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate CAS No. 2054953-71-6](/img/structure/B2456554.png)
Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of difluoromethyl and trifluorobutanoate groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
The synthesis of Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate involves several steps. One common method starts with the preparation of the intermediate compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. This intermediate is synthesized by reacting methylhydrazine with ethyl acetate under reflux conditions . The resulting product is then further reacted with 4,4,4-trifluorobutanoic acid in the presence of a suitable catalyst to obtain the final compound .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals . In biology, it has been studied for its potential antifungal and antibacterial properties .
In medicine, this compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases . Its unique chemical structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Wirkmechanismus
The mechanism of action of Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluorobutanoate groups play a crucial role in its biological activity by enhancing its binding affinity to target proteins . This compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate can be compared with other similar compounds, such as benzovindiflupyr, bixafen, and fluxapyroxad . These compounds share similar structural motifs, including the presence of difluoromethyl and pyrazole groups . this compound is unique due to the presence of the trifluorobutanoate group, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and properties make it a valuable tool for the development of new pharmaceuticals, agrochemicals, and other industrial applications. Further research is needed to fully explore its potential and uncover new applications.
Eigenschaften
IUPAC Name |
ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F5N2O2/c1-3-20-8(19)4-7(11(14,15)16)18-5-6(2)9(17-18)10(12)13/h5,7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIYXYQWPINAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C(=N1)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2456474.png)


![1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2456481.png)
![5-(1-benzothiophene-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2456482.png)

![2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2456486.png)

![Methyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2456490.png)
![7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2456491.png)
![N-(4-Chloro-3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2456492.png)

![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B2456494.png)
